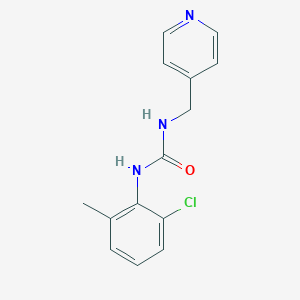

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea

Overview

Description

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea moiety linked to a chlorinated methylphenyl group and a pyridinylmethyl group

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 2-chloro-6-methylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea can be compared with other similar compounds, such as:

1-(2-Chloro-6-methylphenyl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridinyl group attached at a different position.

1-(2-Chloro-6-methylphenyl)-3-(pyridin-2-ylmethyl)urea: Another similar compound with the pyridinyl group attached at yet another position.

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-yl)urea: This compound lacks the methyl group on the pyridinyl moiety.

Biological Activity

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, a compound characterized by its urea moiety linked to a chlorinated methylphenyl group and a pyridinylmethyl group, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

- IUPAC Name : this compound

- CAS Number : 124441-49-2

- Molecular Formula : C14H14ClN3O

- Molecular Weight : 275.733 g/mol

- InChI Key : TXHLIIZKFKXDKR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-chloro-6-methylaniline with pyridine-4-carboxaldehyde , forming an intermediate Schiff base.

- Reduction of the Schiff base to obtain the corresponding amine.

- Reaction of the amine with an isocyanate to yield the final urea derivative.

Optimizations in reaction conditions (temperature, solvent, and catalysts) are crucial for maximizing yield and purity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. The precise pathways and targets are still under investigation, but preliminary studies suggest potential effects on cellular signaling pathways related to inflammation and cancer .

Anticancer Potential

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance:

- Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating superior efficacy compared to traditional chemotherapeutics like 5-Fluorouracil .

Comparative Studies

A comparative analysis with similar compounds reveals interesting insights:

| Compound Name | Structure Similarity | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-3-ylmethyl)urea | Similar structure | Moderate anticancer | 15.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-2-ylmethyl)urea | Similar structure | Low anticancer | 25.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-yl)urea | Lacks methyl group | High anticancer | 8.50 |

This table illustrates that variations in the pyridinyl group significantly influence the biological activity of these compounds.

Case Study 1: Anticancer Activity in Rodent Models

In preclinical studies, derivatives of this compound were tested in rodent models for their anticancer efficacy. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents .

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory response of similar urea derivatives in mouse models of acute inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that these compounds may modulate immune responses effectively .

Properties

IUPAC Name |

1-(2-chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-10-3-2-4-12(15)13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLIIZKFKXDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924809 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124441-49-2 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124441492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.